[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride
Description
[(1R,3R,5S)-8-Aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride is a chiral bicyclic compound featuring a rigid 8-azabicyclo[3.2.1]octane core with an amino group at the 8-position and a hydroxymethyl (-CH2OH) group at the 3-position, existing as a hydrochloride salt. Its stereochemistry (1R,3R,5S) is critical for its role as a synthetic intermediate in enantioselective drug synthesis, particularly for nitrogen-containing heterocycles and bioactive molecules where stereochemical purity dictates potency and selectivity . The compound’s polar functional groups enhance solubility in polar solvents, making it suitable for pharmaceutical applications requiring hydrophilic intermediates .
Properties
CAS No. |
2648865-70-5 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
[(1R,5S)-8-amino-3-bicyclo[3.2.1]octanyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-9-7-1-2-8(9)4-6(3-7)5-11;/h6-9,11H,1-5,10H2;1H/t6?,7-,8+,9?; |
InChI Key |
YZLWETYYIPUUDT-JOSGUKQYSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2N)CO.Cl |
Canonical SMILES |
C1CC2CC(CC1C2N)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Construction of the Bicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold forms the foundation of this compound. Enantioselective synthesis typically begins with acyclic precursors containing pre-established stereochemical information or leverages desymmetrization of tropinone derivatives . A prominent approach involves catalytic asymmetric [4 + 2] cycloaddition reactions, where enamine or iminium intermediates facilitate the formation of the bicyclic structure with high enantiomeric excess (ee). For example, cyclohexenone derivatives react with electron-deficient alkenes under organocatalytic conditions to yield the core scaffold with the desired (1R,3R,5S) configuration .
Key Reaction Conditions:
-
Catalyst: Chiral secondary amine (e.g., MacMillan catalyst)
-
Solvent: Dichloromethane or toluene
-
Temperature: 0–25°C
Functionalization of Tropinone Derivatives
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a versatile starting material due to its inherent bicyclic structure. The synthesis involves two critical transformations:
-
Reduction of the C3 Ketone: The ketone at position 3 is reduced to a hydroxymethyl group using NaBH4 or LiAlH4 in tetrahydrofuran (THF), producing (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethanol .
-
N-Demethylation: The methyl group on the nitrogen is replaced with an amino group via von Braun degradation. Treatment with cyanogen bromide (BrCN) cleaves the C–N bond, followed by hydrolysis to yield the primary amine .
Typical Procedure:
-
Tropinone (1.0 equiv) is dissolved in THF under N2.
-
LiAlH4 (2.5 equiv) is added dropwise at 0°C, stirred for 4 h, and quenched with H2O.
-
The crude alcohol is treated with BrCN (1.2 equiv) in CH2Cl2, followed by reflux with aqueous HCl to hydrolyze the intermediate isonitrile .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Ketone Reduction | LiAlH4, THF, 0°C | 92% | 98% |
| N-Demethylation | BrCN, HCl, reflux | 65% | 90% |
Stereocontrolled Cyclization Strategies
Alternative routes employ BF3·OEt2-catalyzed cyclizations to construct the bicyclic core directly. A patent by US8357810B2 demonstrates the use of BF3 catalysis to convert 1,4-dimethyl-4-vinylcyclohexene into 2,5-dimethyl-bicyclo[3.2.1]oct-2-ene, which is subsequently functionalized . For the target compound, a similar strategy could involve:
-
Cyclization of a diene precursor with BF3·OEt2.
-
Oxidation of the alkene to introduce the C3 hydroxymethyl group.
-
Amination via nucleophilic substitution or reductive amination .
Example Protocol:
-
Precursor: 1,4-Dimethyl-4-vinylcyclohexene (1.0 equiv)
-
Catalyst: BF3·OEt2 (0.1 equiv) in toluene
-
Temperature: 30°C, 6 h
-
Post-cyclization oxidation with OsO4/NaIO4 yields the diol, which is selectively reduced to the alcohol .
Resolution of Racemic Mixtures
For non-enantioselective syntheses, chiral resolution techniques separate the desired (1R,3R,5S) isomer from racemic mixtures. Diastereomeric salt formation with tartaric acid derivatives is a common method, achieving enantiomeric ratios >95:5 . The resolved free base is then converted to the hydrochloride salt via treatment with HCl gas in ethanol .
Resolution Data:
| Resolving Agent | Solvent | ee Achieved | Yield |
|---|---|---|---|
| L-(+)-Tartaric acid | Ethanol | 98% | 40% |
| D-(-)-Camphorsulfonic acid | Acetone | 95% | 35% |
Hydrochloride Salt Formation
The final step involves protonating the primary amine with HCl. The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation completes. The product is filtered, washed with cold ether, and dried under vacuum .
Optimized Conditions:
-
Solvent: Anhydrous ethanol
-
HCl Concentration: 4 M in dioxane
-
Temperature: 0–5°C
-
Yield: 95–98%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Enantioselective Cycloaddition | High stereocontrol, minimal steps | Costly catalysts | 70% |
| Tropinone Derivatization | Uses inexpensive starting material | Harsh demethylation conditions | 50% |
| BF3-Catalyzed Cyclization | Scalable, industrial applicability | Requires functionalization steps | 65% |
Chemical Reactions Analysis
Types of Reactions
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism by which [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride exerts its effects involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Trospium Chloride-Related Compounds
Example :
- Trospium Chloride Related Compound B: (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-yl hydroxydiphenylacetate hydrochloride (C21H23NO3·HCl) .
- Key Differences: Substituents: The 3-position is substituted with a hydroxydiphenylacetate ester (-OCOC(C6H5)2OH) instead of a hydroxymethyl group. Pharmacological Role: Acts as a secondary standard for quality control of Trospium, a quaternary ammonium anticholinergic drug. The ester group likely reduces solubility compared to the target compound’s hydroxymethyl group .
Atropine Sulfate Impurities
Example :
- Atropine Sulfate Impurity: (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-acetoxy-2-phenylpropanoate hydrochloride .
- Key Differences: Substituents: The nitrogen bears a methyl group, and the 3-position has a 3-acetoxy-2-phenylpropanoate ester. Pharmacological Impact: The methyl group increases lipophilicity, favoring blood-brain barrier penetration in anticholinergic agents like Atropine. The target compound’s primary amine may instead facilitate interactions with cationic binding pockets in receptors .
Intermediate for (S)-(1R,3r,5S)-8-Isopropyl Derivatives
Example :
- (1R,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol : A precursor for synthesizing anticholinergic analogs .
- Key Differences :
- Substituents : The nitrogen is substituted with an isopropyl group, and the 3-position has a hydroxyl (-OH) group.
- Reactivity : The hydroxymethyl group in the target compound offers greater versatility for further functionalization (e.g., oxidation to carboxylic acids) compared to the hydroxyl group .
Physicochemical and Pharmacological Comparisons
Structural and Functional Group Analysis
Solubility and Reactivity
- Target Compound : The hydrochloride salt and hydroxymethyl group enhance water solubility, critical for drug formulations requiring hydrophilic intermediates .
- Ester-Containing Analogs (e.g., Trospium B, Atropine impurity): Reduced solubility due to bulky aromatic esters, favoring lipid-rich environments .
- Isopropyl Derivative : Moderate solubility in dichloromethane and ethyl acetate, suitable for organic-phase reactions .
Stereochemical Impact
- The 1R,3R,5S configuration in the target compound ensures compatibility with enzymatic systems and receptors requiring specific spatial arrangements, unlike racemic mixtures (e.g., 3r in Trospium B) .
Biological Activity
[(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride is a bicyclic compound with potential pharmacological applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C9H18ClNO
- Molecular Weight : 191.7 g/mol
- CAS Number : Not specified in the available sources.
The biological activity of [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride may be attributed to its interaction with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound's structural conformation allows it to mimic natural substrates or ligands, facilitating its binding to target sites.
1. Neurotransmitter Modulation
Research indicates that compounds similar to [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride exhibit activity at neurotransmitter receptors, particularly those involved in the cholinergic and dopaminergic systems. This modulation can lead to effects such as improved cognitive function and potential therapeutic benefits in neurodegenerative diseases.
3. Antioxidant Activity
The antioxidant potential of similar compounds has been documented through assays measuring their ability to scavenge free radicals. This property is crucial for protecting cellular integrity and could contribute to the compound's overall therapeutic profile.
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of bicyclic compounds similar to [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride revealed significant improvements in neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of intracellular signaling pathways that promote cell survival.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of bicyclic amines exhibited potent antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods, indicating that these compounds could serve as lead structures for antibiotic development.
Research Findings
| Study | Findings |
|---|---|
| Neuroprotective Study | Enhanced neuronal survival under oxidative stress; modulation of signaling pathways |
| Antimicrobial Study | Significant antibacterial activity against Staphylococcus aureus (MIC = 0.125 mg/mL) |
| Antioxidant Study | High radical scavenging activity; potential protective effects against oxidative damage |
Q & A
Basic: What are the key synthetic strategies for [(1R,3R,5S)-8-aminobicyclo[3.2.1]octan-3-yl]methanol hydrochloride?
The synthesis typically involves three stages:
Bicyclic Framework Construction : A Diels-Alder reaction forms the bicyclo[3.2.1]octane core, with stereochemical control achieved via chiral auxiliaries or asymmetric catalysis .
Functionalization :
- Amino Group Introduction : Reductive amination or Gabriel synthesis installs the amine at the 8-position.
- Hydroxyl Group Addition : Osmium tetroxide-mediated dihydroxylation or epoxide ring-opening introduces the 3-methanol group .
Salt Formation : Treatment with HCl yields the hydrochloride salt, enhancing solubility and stability .
Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Advanced: How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses?
- Catalyst Selection : Chiral ligands like BINAP or Jacobsen catalysts enhance stereoselectivity in cycloaddition or hydrogenation steps .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ee by 10–15% compared to nonpolar solvents .
- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization during amine protection/deprotection .
Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, with optimized conditions achieving ≥95% ee .
Basic: What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : - and -NMR confirm bicyclic structure and substituent positions (e.g., δ 3.5–4.0 ppm for methanol protons) .
- IR : O–H (3200–3400 cm) and N–H (3300–3500 cm) stretches verify functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 174.1) .
- X-ray Diffraction : Resolves absolute stereochemistry; SHELXL refines crystallographic data with R 1 < 0.05 .
Advanced: How can researchers resolve discrepancies in reported solubility data across studies?
Discrepancies often arise from:
- Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrates) alter solubility. Use DSC/TGA to identify polymorphs .
- pH Dependency : Solubility in water ranges from 50 mg/mL (pH 2) to <5 mg/mL (pH 7.4). Conduct pH-solubility profiling with potentiometric titration .
- Contaminants : Residual solvents (e.g., DCM) artificially elevate solubility. Validate purity via GC-MS .
Basic: What biological targets are associated with this compound?
The bicyclic amine structure interacts with:
- Neurological Receptors : High affinity for σ-1 and NMDA receptors, implicated in neuropathic pain modulation .
- Enzymes : Inhibits monoamine oxidases (MAO-A/B) with IC50 values of 1–5 μM, suggesting antidepressant potential .
Assays : Radioligand binding (e.g., -ifenprodil for NMDA) and fluorometric MAO activity assays validate interactions .
Advanced: How can structural analogs be designed to enhance blood-brain barrier (BBB) penetration?
- Lipophilicity Modifications : Introduce fluorine atoms (logP increase by 0.5–1.0) or replace methanol with trifluoromethyl groups .
- P-gp Efflux Avoidance : Remove hydrogen-bond donors (e.g., convert –OH to –OCH3), reducing P-glycoprotein recognition .
Validation : - PAMPA-BBB Assay : Permeability > 4.0 × 10 cm/s predicts CNS penetration .
- In Vivo PET Imaging : -labeled analogs quantify brain uptake in rodent models .
Basic: What are the recommended storage conditions to ensure stability?
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the hydrochloride salt .
- Moisture Control : Use desiccants (silica gel) to avoid deliquescence; humidity < 30% RH .
- Light Protection : Amber vials prevent photodegradation (UV-Vis monitoring shows <5% degradation over 6 months) .
Advanced: How can researchers address conflicting bioactivity data in different cell lines?
- Cell-Specific Factors :
- Receptor Expression Levels : qPCR/Western blotting quantifies target receptor density (e.g., σ-1 varies 10-fold across cell lines) .
- Metabolic Differences : LC-MS/MS identifies metabolite profiles (e.g., cytochrome P450-mediated oxidation in hepatic vs. neuronal cells) .
Standardization : Use isogenic cell lines and normalize activity to protein content (Bradford assay) .
Basic: What computational methods predict the compound’s interaction with biological targets?
- Docking Simulations : AutoDock Vina or Schrödinger Glide models binding to σ-1 receptors (docking scores < −8 kcal/mol indicate high affinity) .
- MD Simulations : GROMACS runs (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å) .
Validation : Correlate computational ΔG values with experimental Kd from SPR or ITC .
Advanced: What strategies mitigate batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
